Calcioic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H34O3 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid |
InChI |
InChI=1S/C23H34O3/c1-15-6-9-19(24)14-18(15)8-7-17-5-4-12-23(3)20(10-11-21(17)23)16(2)13-22(25)26/h7-8,16,19-21,24H,1,4-6,9-14H2,2-3H3,(H,25,26)/b17-7+,18-8-/t16-,19-,20-,21+,23-/m1/s1 |
InChI Key |
ORQIVTIIFIPFDT-AEZVMPMWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Calcioic Acid
Strategies for Calcioic Acid Chemical Synthesis
The synthesis of this compound often draws upon established routes for related vitamin D metabolites, particularly calcitroic acid, adapting them for the specific structure of this compound.
The development of scalable synthetic protocols is paramount for ensuring a sufficient supply of this compound for comprehensive research. The reported 11-step synthesis is considered scalable and is expected to facilitate the production of gram quantities of this compound nih.govresearchgate.netresearchgate.net. The availability of such quantities is essential for conducting in vivo studies and for establishing this compound as a reliable analytical standard, thereby enabling a deeper understanding of its metabolic fate and potential physiological roles nih.gov.
Precursor Compounds and Intermediate Derivatization in this compound Synthesis
The synthesis of this compound relies on specific precursor molecules and involves the formation and manipulation of various chemical intermediates.
| Precursor/Intermediate Compound | Role in Synthesis |
| Inhoffen-Lythgoe diol | A key C,D-ring precursor, readily synthesized from vitamin D or vitamin D₂ researchgate.netpsu.edu. |
| Potassium Cyanide (KCN) | Used for the homologation of the Inhoffen-Lythgoe diol to introduce a nitrile group at the C1 position researchgate.netpsu.edu. |
| Potassium Cyanide-¹³C (K¹³CN) | Used for the synthesis of ¹³C-labeled this compound, serving as an internal standard researchgate.netpsu.edu. |
| A-ring phosphine (B1218219) oxide | A reagent used in the Horner-Wadsworth-Emmons reaction to couple with the C,D-ring ketone intermediate researchgate.netpsu.edu. |
| C1-homologated nitrile | An intermediate formed from the Inhoffen-Lythgoe diol, essential for chain elongation researchgate.netpsu.edu. |
| C,D-ring ketone intermediate | A product of early synthetic steps, which reacts with the A-ring phosphine oxide nih.gov. |
Advanced Derivatization Techniques for this compound Analogs
Derivatization plays a critical role in the analytical detection and quantification of this compound, particularly when analyzing complex biological matrices.
Synthesis of Isotope-Labeled this compound Derivatives for Metabolic Tracing
Understanding the metabolic fate and distribution of vitamin D metabolites in vivo necessitates the use of isotopically labeled compounds. These labeled molecules serve as tracers, allowing researchers to track the biochemical transformations and pathways of specific metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While extensive research has focused on the synthesis and labeling of calcitriol (B1668218) and calcitroic acid, the methodologies for this compound are also being explored.
The synthesis of isotope-labeled vitamin D derivatives typically involves incorporating stable isotopes, such as carbon-13 (13C) or deuterium (B1214612) (2H), into specific positions of the molecule. These isotopes are incorporated during the chemical synthesis by using isotopically enriched precursor molecules. For instance, the synthesis of 13C-labeled calcitroic acid has been achieved by employing precursors like potassium cyanide (K13CN) during side-chain elongation nih.govgoogle.comresearchgate.net. Similar strategies, utilizing labeled building blocks and established synthetic routes for vitamin D analogs, can be adapted for the preparation of isotope-labeled this compound derivatives.
This compound itself has been synthesized, with reported yields achieving 59% in a multi-step process researchgate.net. While direct methodologies for the isotope labeling of this compound are not as widely detailed as for other vitamin D metabolites, its role as a reference standard in metabolic studies highlights the need for such labeled derivatives researchgate.net. The general principles of incorporating stable isotopes into the vitamin D skeleton, particularly during side-chain modification and functionalization, are applicable to the synthesis of labeled this compound for metabolic tracing.
Table 1: Representative Synthesis Yields for Vitamin D Metabolites
| Compound | Synthesis Yield | Number of Steps | Key Labeling Strategy (if applicable) | Reference |
| Calcitroic Acid | 21% | 11 | 13C labeling via K13CN | nih.govgoogle.com |
| Calcitroic Acid | 12.8% | 13 | - | jst.go.jp |
| This compound | 59% | - | - | researchgate.net |
Note: Specific isotope labeling details for this compound synthesis are less prevalent in the literature compared to calcitroic acid. However, the general principles of isotope incorporation are well-established for vitamin D metabolites.
Application of Acidic Vitamin D Analogs, including this compound, as Haptens for Antibody Generation
The development of highly specific antibodies is fundamental for creating sensitive immunoassays used in diagnostics and research. Due to their small molecular size, vitamin D metabolites, including this compound, are typically not immunogenic on their own. To elicit an immune response and generate antibodies, these molecules must first be chemically conjugated to larger carrier proteins, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting hapten-carrier conjugate then acts as an antigen, stimulating the production of antibodies that can recognize either the carrier protein, the linker, or the hapten itself.
Acidic vitamin D analogs, characterized by their carboxylic acid functional groups, are particularly well-suited for conjugation to carrier proteins via peptide coupling reactions. This strategy has been successfully employed for generating antibodies against key vitamin D metabolites like 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3 nih.govgoogle.comnih.gov. The carboxylic acid group provides a reactive site for forming stable amide bonds with amino groups on the carrier protein.
While research specifically detailing the use of this compound as a hapten for antibody generation is primarily found in patent literature nih.gov, the principle is well-established for related acidic vitamin D metabolites. Calcitroic acid, for instance, has been used as an immunogen to produce antibodies directed against the A-ring and 1α-hydroxyl moiety of 1,25-dihydroxyvitamin D3 google.com. The application of this compound as a hapten is described in patent filings for the generation of antibodies specific for 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3 nih.gov. The ability to generate antibodies against these metabolites is crucial for developing immunoassays that can accurately quantify their levels in biological samples, aiding in the diagnosis and management of various vitamin D-related conditions.
Table 2: Common Carrier Proteins and Vitamin D Metabolites Used as Haptens
| Hapten/Vitamin D Metabolite | Carrier Protein(s) Used | Application in Antibody Generation | Reference(s) |
| Calcitroic Acid | Serum Albumin | Generation of antibodies for 25(OH)D3 and 1,25(OH)2D3 detection | nih.gov |
| Calcitroic Acid | Bovine Serum Albumin (BSA) | Production of antibodies against 1,25-(OH)2D3 | google.com |
| 25-hydroxyvitamin D3 | Keyhole Limpet Hemocyanin (KLH) | Antibody generation for 25(OH)D assays | google.comaptamergroup.com |
| Vitamin D3 | Keyhole Limpet Hemocyanin (KLH) | Antibody generation for Vitamin D3 assays | google.com |
| 24,25-dihydroxyvitamin D3 | Keyhole Limpet Hemocyanin (KLH) | Antibody generation for 24,25-(OH)2D3 assays | google.com |
| 25-hydroxyvitamin D3 | Bovine Serum Albumin (BSA) | Antibody generation for 25(OH)D3 assays | nih.gov |
| 1α,25-dihydroxyvitamin D3 | Bovine Serum Albumin (BSA) | Antibody generation for 1,25(OH)2D3 assays | nih.gov |
Compound List:
this compound
Calcitriol (1,25-dihydroxyvitamin D3)
Calcitroic Acid
25-hydroxyvitamin D3
25-hydroxyvitamin D2
1α,25-dihydroxyvitamin D3
24,25-dihydroxyvitamin D3
Vitamin D3 (Cholecalciferol)
Vitamin D2 (Ergocalciferol)
25-hydroxyvitamin D
Biochemical Metabolism and Physiological Role of Calcioic Acid
Calcioic Acid as a Terminal Product of Vitamin D Catabolism
The breakdown of vitamin D is a tightly regulated process to ensure that the biologically active form, 1,25-dihydroxyvitamin D3 (calcitriol), does not accumulate to harmful levels. This compound is the final, water-soluble product of the catabolism of 25-hydroxyvitamin D3 (25-OH-D3), facilitating its excretion from the body. nih.govresearchgate.net
The formation of this compound from 25-hydroxyvitamin D3 (25-OH-D3) occurs through a multi-step enzymatic process known as the C24-oxidation pathway. nih.govnih.gov This pathway is analogous to the catabolism of 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3) which leads to calcitroic acid. wikipedia.orgtaylorandfrancis.com The C24-oxidation pathway involves a series of hydroxylation and oxidation reactions that ultimately cleave the side chain of the vitamin D molecule.
The initial and rate-limiting step is the hydroxylation of 25-OH-D3 at the carbon-24 position, catalyzed by the enzyme CYP24A1. This reaction produces 24,25-dihydroxyvitamin D3 (24,25-(OH)2D3). Following this, a series of subsequent enzymatic reactions, also mediated by CYP24A1, occur. These steps include further hydroxylations and oxidations at the C24 and C23 positions, leading to the formation of a 24-keto intermediate. nih.govnih.gov Ultimately, the side chain is cleaved between carbons 23 and 24, resulting in the formation of the C23-truncated carboxylic acid known as this compound. nih.gov
Recent in vivo studies in mice have successfully detected and quantified this compound and its intermediates in serum, particularly after the administration of 24,25-(OH)2D3, which amplifies the flux through this catabolic pathway. nih.govnih.gov
The cytochrome P450 enzyme, CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase), is the key enzyme responsible for the entire C24-oxidation pathway that leads to the formation of both this compound and calcitroic acid. taylorandfrancis.comnih.govvitamindwiki.com This mitochondrial enzyme is highly regulated and plays a critical role in controlling the levels of active vitamin D metabolites. wikipedia.org
The expression of the CYP24A1 gene is primarily induced by the active form of vitamin D, 1,25-(OH)2D3, creating a negative feedback loop. nih.govmedlineplus.gov When levels of 1,25-(OH)2D3 are high, it binds to the vitamin D receptor (VDR), which in turn stimulates the transcription of the CYP24A1 gene. oup.com This leads to an increased production of the CYP24A1 enzyme, which then enhances the catabolism of both 25-OH-D3 and 1,25-(OH)2D3 into their inactive acidic forms, thus preventing vitamin D toxicity. nih.govmedlineplus.gov
Mutations in the CYP24A1 gene that result in a loss of enzyme function can lead to an inability to properly catabolize vitamin D metabolites, causing conditions like infantile hypercalcemia due to the accumulation of 1,25-(OH)2D3. nih.govnih.govmedlineplus.gov
This compound is the terminal catabolic product of 25-OH-D3, while calcitroic acid is the analogous end product of the C24-oxidation pathway for the hormonally active 1,25-(OH)2D3. nih.govwikipedia.orgtaylorandfrancis.com Both pathways are initiated and catalyzed by the same enzyme, CYP24A1, and follow a similar sequence of hydroxylation and oxidation reactions on the side chain. nih.govwikipedia.org
The primary distinction between the two pathways is the initial substrate: 25-OH-D3 for this compound formation and 1,25-(OH)2D3 for calcitroic acid formation. nih.gov Consequently, calcitroic acid possesses a hydroxyl group at the 1α-position, which is absent in this compound. wikipedia.org Both this compound and calcitroic acid are water-soluble compounds that are ultimately excreted from the body, primarily in the bile. wikipedia.orgtaylorandfrancis.com
Another catabolic route for vitamin D metabolites is the C23-lactone pathway, which also begins with hydroxylation by CYP24A1 but at the C23 position. This leads to the formation of lactone products instead of carboxylic acids. wikipedia.org The preference for the C24-oxidation pathway versus the C23-lactone pathway can vary between species. nih.gov
| Feature | This compound Pathway | Calcitroic Acid Pathway |
|---|---|---|
| Starting Substrate | 25-hydroxyvitamin D3 (25-OH-D3) | 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3) |
| Key Enzyme | CYP24A1 | CYP24A1 |
| Primary Pathway | C24-Oxidation | C24-Oxidation |
| Terminal Product | This compound | Calcitroic Acid |
| Key Structural Difference in Product | Lacks 1α-hydroxyl group | Contains 1α-hydroxyl group |
| Excretion Form | Water-soluble, excreted in bile | Water-soluble, excreted in bile |
Significance of this compound as a Water-Soluble Metabolite Facilitating Vitamin D Excretion
The conversion of the fat-soluble 25-OH-D3 into the water-soluble this compound is a critical step for its elimination from the body. nih.gov Fat-soluble vitamins and their metabolites can accumulate in fatty tissues, potentially leading to toxicity. By modifying the side chain of 25-OH-D3 to create a carboxylic acid, the polarity of the molecule is significantly increased, making it soluble in water. This increased water solubility allows for its efficient excretion, primarily through the bile and into the feces. taylorandfrancis.comnih.gov This process is essential for maintaining a tightly controlled balance of vitamin D metabolites in the body.
Identification and Characterization of Metabolic Intermediates and Downstream Products in this compound Pathways
The catabolism of 25-OH-D3 to this compound involves several key metabolic intermediates. Through the use of advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have been able to identify and quantify these intermediates in vivo. nih.govnih.gov
Key intermediates in the C24-oxidation pathway leading to this compound include:
24,25-dihydroxyvitamin D3 (24,25-(OH)2D3): The initial product of C24-hydroxylation of 25-OH-D3.
24-oxo-25-hydroxyvitamin D3 (24-oxo-25-OH-D3): An intermediate formed by the oxidation of the 24-hydroxyl group.
24-oxo-23,25-dihydroxyvitamin D3 (24-oxo-23,25-(OH)2D3): A further hydroxylated intermediate. nih.gov
The detection of these intermediates provides a more complete picture of the stepwise enzymatic reactions that constitute the C24-oxidation pathway. nih.gov
| Metabolite | Description |
|---|---|
| 25-hydroxyvitamin D3 (25-OH-D3) | Starting Substrate |
| 24,25-dihydroxyvitamin D3 (24,25-(OH)2D3) | Product of initial C24-hydroxylation by CYP24A1 |
| 24-oxo-25-hydroxyvitamin D3 (24-oxo-25-OH-D3) | Oxidized intermediate |
| 24-oxo-23,25-dihydroxyvitamin D3 (24-oxo-23,25-(OH)2D3) | Further hydroxylated intermediate prior to side-chain cleavage |
| This compound | Terminal Product |
Investigating Alternative Routes of Vitamin D Metabolism Involving this compound in Specific Biological Contexts
While the C24-oxidation pathway is the primary route for this compound formation, alternative pathways of vitamin D metabolism exist and may become more significant in certain biological contexts. nih.govuwa.edu.au For instance, in states of hypervitaminosis D or in individuals with genetic mutations in CYP24A1, the body may utilize other enzymatic pathways to handle the excess vitamin D. nih.govnih.gov
One such alternative pathway involves the enzyme CYP11A1, which can hydroxylate vitamin D at different positions on the side chain, such as C20 and C22, leading to a variety of biologically active metabolites. uwa.edu.auresearchgate.net These alternative pathways could potentially intersect with the formation or further metabolism of this compound precursors, although this area requires further investigation.
Additionally, studies in Cyp24a1 knockout mice have revealed that in the absence of the primary catabolic enzyme, there can be an unexpected conversion of 24,25-(OH)2D3 to 1,24,25-trihydroxyvitamin D3 (1,24,25-(OH)3D3) via 1α-hydroxylation, suggesting a potential alternative metabolic fate for this this compound precursor. nih.govnih.gov
Molecular Interactions and Receptor Binding Studies of Calcioic Acid
Interaction Profile with the Vitamin D Receptor (VDR)
Calcioic acid has demonstrated the capacity to interact with the VDR, albeit with distinct characteristics compared to the active vitamin D metabolite, calcitriol (B1668218).
Studies have quantitatively assessed this compound's affinity for the VDR. In vitro experiments have determined a binding constant for this compound with the VDR.
| Compound | Receptor | Binding Constant (Kd) | Source |
| This compound | VDR | 71 µM | researchgate.netnih.govnih.gov |
This binding constant indicates a moderate affinity for the VDR.
This compound has been characterized as a weak antagonist of the VDR. While it can bind to the VDR, it does not elicit the full agonist-mediated response. In cellular assays, this compound has been observed to reduce the transcription of VDR target genes when co-administered with the VDR agonist 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), without inducing transcription itself researchgate.netnih.govnih.gov. This antagonistic activity suggests that this compound can modulate VDR signaling pathways. Further characterization indicates an IC₅₀ value of 71.2 µM for its VDR antagonistic activity in disrupting liganded VDR and coactivator peptide interactions nih.gov.
Mechanistic studies have investigated how this compound influences the transcription of VDR target genes, with a particular focus on CYP24A1. CYP24A1 is a key enzyme responsible for the catabolism of vitamin D metabolites. In cellular models, this compound has been shown to reduce the transcription of CYP24A1 in the presence of 1,25(OH)₂D₃ researchgate.netnih.govnih.gov. Specifically, a transcription assay using HEK293 cells with a luciferase gene fused to the CYP24A1 promoter demonstrated that this compound reduced the induction of CYP24A1 by 1,25(OH)₂D₃ with an IC₅₀ value of 114 µM nih.gov. Importantly, this compound did not induce CYP24A1 transcription in the absence of 1,25(OH)₂D₃ nih.gov.
| Compound | VDR Agonist | Target Gene | Effect on Transcription | IC₅₀ Value | Source |
| This compound | 1,25(OH)₂D₃ | CYP24A1 | Reduced transcription | 114 µM | nih.gov |
| This compound | None | CYP24A1 | No induction | N/A | nih.gov |
Exploration of Potential Mediations through Biomolecules Beyond the Vitamin D Receptor
While the primary known interaction of this compound is with the VDR, the possibility of its mediation through other biomolecules remains an area for future investigation researchgate.netnih.govnih.gov. Current research suggests that this compound may be predominantly a water-soluble metabolite of vitamin D, potentially facilitating vitamin D secretion. However, its role in mediating biological functions through biomolecules other than VDR has not been extensively explored and warrants further study researchgate.netnih.govnih.gov.
Comparative Analysis of this compound's Molecular Interactions with Other Vitamin D Metabolites and Analogs
This compound's interaction profile with the VDR can be contextualized by comparing it to other key vitamin D metabolites. Calcitriol (1,25(OH)₂D₃), the active hormonal form of vitamin D, binds to the VDR with very high affinity, estimated to be approximately 1000 times greater than that of calcifediol (B1668214) (25(OH)D₃) wikipedia.orgmdpi.com. Calcitriol acts as a potent agonist, initiating a cascade of gene transcription that regulates calcium homeostasis, cell proliferation, and differentiation wikipedia.orgmdpi.com.
In contrast, this compound exhibits a significantly lower binding affinity to the VDR (71 µM) and functions as a weak antagonist researchgate.netnih.govnih.gov. This means that while it occupies the VDR binding site, it does not activate the receptor to the same extent as calcitriol and can, in fact, dampen the response to calcitriol.
Calcitroic acid, another major metabolite of vitamin D, also interacts with the VDR. In vitro studies have shown that calcitroic acid can bind VDR and induce gene transcription at higher concentrations nih.gov. However, calcitroic acid did not inhibit the interaction between calcitriol and VDR at the concentrations tested in one study nih.gov. The direct comparative binding affinities and quantitative antagonistic/agonistic profiles between this compound and calcitroic acid are not fully detailed in the available literature, but this compound is clearly identified as a weak antagonist with a specific binding constant researchgate.netnih.govnih.gov.
Advanced Analytical Techniques for Calcioic Acid Quantification and Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS provides a robust platform for the analysis of calcioic acid and other vitamin D metabolites. nih.gov Its superiority over traditional immunoassays lies in its ability to differentiate analytes through both chromatographic separation and specific mass transitions, thereby avoiding issues of cross-reactivity. nih.govnih.gov
Detecting this compound in complex biological matrices like serum is challenging due to its presence at very low concentrations. High-sensitivity LC-MS/MS assays are essential for accurate quantification. nih.gov The development of these methods involves optimizing both the chromatographic separation and the mass spectrometric detection to maximize the signal-to-noise ratio for the analyte. nih.gov For instance, a sensitive LC-MS/MS assay was successfully used to detect and quantify this compound in the serum of mice, demonstrating the feasibility of measuring this C23-truncated acid in circulation. nih.gov The use of advanced LC-MS/MS systems, such as an ACQUITY ultra-performance liquid chromatography (uPLC) coupled to a Waters Xevo TQ-S mass spectrometer, allows for the quantification of multiple vitamin D metabolites from a small serum volume. nih.gov
Derivatization with Cookson-type reagents is a key technique that can markedly enhance the ionization efficiency and, consequently, the sensitivity of detection for vitamin D metabolites. nih.gov This approach allows for the robust analysis of compounds that are otherwise difficult to ionize effectively. nih.gov
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest prior to LC-MS/MS analysis. wisconsin.eduthermoscientific.com Common techniques include liquid-liquid extraction (LLE), protein precipitation, and solid-phase extraction (SPE). bham.ac.ukmdpi.com While LLE is a routine method, it can be time-consuming. bham.ac.uk Supported liquid extraction (SLE), a more recent technique, offers a more efficient alternative to LLE by reducing sample preparation time without compromising analyte recovery. thermoscientific.combham.ac.uk
For acidic metabolites like this compound, specific SPE methods can be highly effective. A strong anion exchange (SPE) method was developed specifically for the analysis of calcitroic acid to remove interfering species during in vivo studies, a technique directly applicable to this compound. wisconsin.edu The validation of these extraction protocols is performed according to established guidelines to ensure accuracy, precision, and reproducibility. bham.ac.uk
Table 1: Comparison of Sample Preparation Techniques for Vitamin D Metabolite Analysis
| Technique | Advantages | Disadvantages | References |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Inexpensive, routine procedure. | Time-consuming, difficult to automate, uses larger volumes of organic solvents. | bham.ac.ukmdpi.com |
| Protein Precipitation | Simple and fast. | May not effectively remove all interferences (e.g., phospholipids), leading to matrix effects. | bham.ac.uksigmaaldrich.com |
| Solid-Phase Extraction (SPE) | High selectivity, effective removal of interferences, can be automated. | Can be more costly and require method development for specific analytes. | wisconsin.eduthermoscientific.comrsc.org |
| Supported Liquid Extraction (SLE) | More efficient and faster than LLE, automatable. | Newer technique, may require specific optimization. | nih.govthermoscientific.combham.ac.uk |
Chromatographic separation is a cornerstone of LC-MS/MS analysis, particularly for distinguishing between isobaric compounds—molecules that have the same mass but different structures. sigmaaldrich.com The vitamin D metabolome is rich with such isobars and epimers, necessitating high-resolution chromatography for accurate quantification. bham.ac.ukmdpi.comnih.gov For example, 7α-hydroxy-4-cholesten-3-one (7αC4), a bile acid precursor, is an isobar of 25-hydroxyvitamin D3 and can interfere with its analysis if not chromatographically resolved. mdpi.com
Reverse-phase ultra-high performance liquid chromatography (UHPLC) is a common strategy employed for the separation of vitamin D metabolites. wisconsin.edu The choice of column chemistry is critical; highly hydrophobic phases, such as certain C18 columns, are required to separate structurally similar compounds like vitamins D2 and D3. chromatographyonline.com Chiral columns can also be used to achieve challenging separations, such as resolving C3-epimers from their corresponding vitamin D metabolites. bham.ac.uk The mobile phase composition, including the organic modifier and buffer, is also optimized to achieve the best possible resolution between critical pairs. sigmaaldrich.com
Tandem mass spectrometry (MS/MS) provides structural information that is used for the definitive identification and quantification of analytes. wisconsin.edu In MS/MS, a precursor ion (an ion corresponding to the mass of the analyte, such as this compound) is selected and then fragmented through collision-induced dissociation (CID). uab.edu The resulting product ions create a characteristic fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint. creative-proteomics.comyoutube.com
The analysis is typically performed using electrospray ionization (ESI) in positive ion mode. nih.gov Quantification is achieved using the multiple reaction monitoring (MRM) mode, where specific transitions from a precursor ion to one or more product ions are monitored. nih.gov For this compound, an analytical method was optimized based on its specific ionization and fragmentation patterns. wisconsin.edu The identity of this compound detected in biological samples is confirmed by comparing its retention time and mass spectrum to that of a synthetic standard. nih.gov
Table 2: Key Mass Spectrometry Concepts for this compound Analysis
| Concept | Description | Relevance to this compound Analysis | References |
|---|---|---|---|
| Precursor Ion | The ion representing the intact molecule of interest (this compound) that is selected for fragmentation. | The m/z value of the this compound molecule, often as a protonated adduct [M+H]+. | uab.edu |
| Product Ion | Ions resulting from the fragmentation of the precursor ion. | These smaller fragments are characteristic of the this compound structure. | uab.eduspectroscopyonline.com |
| Fragmentation Pattern | The collection of product ions and their relative abundances. | Serves as a unique identifier for this compound, confirming its presence in a sample. | creative-proteomics.comyoutube.com |
| Multiple Reaction Monitoring (MRM) | An MS/MS scan mode where specific precursor-to-product ion transitions are monitored. | Provides high selectivity and sensitivity for quantifying this compound, minimizing background noise. | nih.gov |
Role of this compound as an Analytical Standard in Vitamin D Metabolite Profiling
Synthetic analytical standards are indispensable for the accurate identification and quantification of metabolites in complex samples. nih.gov A synthetic this compound standard serves as a crucial reference material in LC-MS/MS assays. nih.gov Its primary role is to confirm the identity of endogenous this compound in a biological sample by comparing their chromatographic retention times. nih.gov Co-elution of the peak in the biological sample with the synthetic standard provides strong evidence for its identification. nih.gov Furthermore, the standard is used to create a calibration curve, which allows for the precise quantification of the this compound concentration in the unknown sample.
Application in In Vivo Detection and Quantification Studies in Animal Models
The application of these advanced analytical techniques has enabled the first in vivo detection and quantification of this compound in animal models. nih.govnih.gov In studies using mice, sensitive LC-MS/MS methods were employed to measure serum levels of this compound and other downstream products of the vitamin D C24-oxidation pathway. nih.gov
Researchers found that in mice with a functional CYP24A1 enzyme (the key enzyme in the pathway), treatment with 24,25-dihydroxyvitamin D3 led to a significant increase in serum this compound, reaching levels of 0.030 ng/mL. nih.gov These studies provide a platform for investigating alternative routes of vitamin D metabolism that may be relevant in pathological states such as hypervitaminosis D or genetic disorders involving mutations in the CYP24A1 gene. nih.govnih.gov The ability to quantify this compound in vivo allows for a more complete assessment of vitamin D catabolism and the function of the CYP24A1 enzyme. nih.gov
Research Paradigms and Future Directions for Calcioic Acid Studies
Elucidating Underexplored Biological Functions of Calcioic Acid Beyond Known Pathways
While this compound is recognized as a product of vitamin D catabolism, its potential for biological activity beyond simple excretion remains largely uncharted territory. Current research indicates that this compound is a very weak antagonist of the Vitamin D Receptor (VDR), the primary mediator of the genomic actions of the active vitamin D hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.govnih.gov In cell-based assays, this compound did not induce the transcription of the VDR target gene CYP24A1, and in fact, slightly reduced its transcription in the presence of 1,25(OH)2D3. nih.govexlibrisgroup.com
This weak interaction with the VDR suggests that if this compound possesses other biological functions, they are likely mediated through alternative, non-VDR pathways. nih.govnih.gov Future research is needed to explore these possibilities. One hypothesis is that as a water-soluble metabolite, its primary role is indeed to facilitate the elimination of excess vitamin D, but this does not preclude other potential localized or specific functions. nih.gov Investigations could focus on its interaction with other cellular proteins or receptors, its potential role in intracellular signaling, or its effects in specific tissues where CYP24A1 expression is high, such as the kidney and urinary bladder. nih.gov The availability of synthetically produced this compound will be paramount in enabling these future in vitro and in vivo studies to uncover any novel physiological roles. nih.gov
Investigation of this compound's Role in Specific Pathological States Related to Vitamin D Metabolism (e.g., Hypervitaminosis D, CYP24A1 Mutations)
The study of this compound in pathological states offers a valuable window into its physiological relevance. In conditions of excess vitamin D, known as hypervitaminosis D, the catabolic pathways are upregulated to clear the surplus. Recent advancements in analytical techniques have made it possible to detect this compound in the serum of a patient with hypervitaminosis D, confirming its formation in states of vitamin D toxicity. nih.govmedicalnewstoday.comclevelandclinic.org Hypervitaminosis D leads to hypercalcemia (abnormally high levels of calcium in the blood), which can result in a range of serious health issues, including kidney damage and bone loss. medicalnewstoday.commedlineplus.gov Understanding the dynamics of this compound production in this state could provide insights into the body's adaptive mechanisms to prevent vitamin D toxicity. youtube.com
| Pathological State | Effect on Vitamin D Metabolism | Implication for this compound | Clinical Manifestations |
| Hypervitaminosis D | Increased catabolism of vitamin D metabolites due to excess intake. medicalnewstoday.com | Elevated production and detectable serum levels of this compound. nih.gov | Hypercalcemia, hypercalciuria, potential for kidney damage and bone loss. medicalnewstoday.commedlineplus.gov |
| CYP24A1 Mutations | Impaired or absent 24-hydroxylase enzyme activity, blocking the C24-oxidation pathway. researchgate.net | Reduced or absent production of this compound. | Accumulation of 1,25(OH)2D3, leading to hypercalcemia and hypercalciuria. nih.govcalcoli-renali.it |
Rational Design and Synthesis of this compound Analogs as Chemical Probes for Receptor and Pathway Elucidation
A significant barrier to understanding the biological role of this compound has been the lack of available quantities for research. Recently, a scalable synthetic method to produce gram quantities of this compound has been developed, adapting a strategy previously used for Calcitroic Acid. nih.govnih.gov This breakthrough is critical, as it not only provides a standard for analytical detection but also opens the door for the rational design and synthesis of this compound analogs. nih.gov
These synthetic analogs can be designed as chemical probes to investigate biological pathways. For example, by modifying the structure of this compound, researchers can create molecules with enhanced properties for studying its interactions:
Fluorescently labeled analogs can be used to visualize the localization of this compound within cells and tissues.
Biotinylated or photo-affinity labeled analogs can be used to identify binding partners and potential receptors other than the VDR.
Analogs with altered stability or side chains can help to probe the structure-activity relationships of any observed biological effects. mdpi.com
Furthermore, synthetic this compound can be used as a hapten to generate specific antibodies. nih.gov These antibodies are invaluable tools for developing immunoassays to quantify this compound levels in biological samples, which would be a significant advancement over current chromatographic methods. nih.gov The development of such probes and tools is essential for moving beyond correlational studies and directly investigating the molecular mechanisms of this compound.
Application of Systems Biology and Computational Approaches to Model this compound's Metabolic Network and Interactions
The metabolism of vitamin D is a complex network of interconnected pathways regulated by multiple enzymes and feedback loops. nih.govnih.gov this compound is a terminal node in one of these pathways. Systems biology, which integrates experimental data with computational modeling, offers a powerful approach to understanding the dynamics of this network. nih.gov
While a specific computational model for this compound's metabolic network is not yet established, models for the broader vitamin D pathway and the key enzyme CYP24A1 are being developed. nih.gov Homology modeling, for instance, has been used to create three-dimensional structural models of CYP24A1, providing insights into its substrate specificity and how different species-specific forms of the enzyme favor different metabolic pathways (e.g., the C24-oxidation pathway leading to this compound versus the C23-lactone pathway). nih.gov
Future systems biology approaches could involve:
Kinetic modeling of the entire vitamin D metabolic flux, to predict how factors like vitamin D intake, sunlight exposure, and genetic variations in enzymes like CYP24A1 affect the production rates and concentrations of this compound.
Integrating 'omics' data (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive network models that can identify novel interactions and regulatory mechanisms involving this compound. nih.gov
Predictive modeling to understand how the accumulation or deficiency of this compound in pathological states might impact other interconnected metabolic pathways.
These computational approaches, when combined with experimental validation, will be crucial for building a holistic understanding of this compound's role within the complex system of vitamin D metabolism. nih.gov
Advancements in Methodological Approaches for Comprehensive this compound Research
Progress in understanding this compound is intrinsically linked to the ability to accurately detect and quantify it in biological samples. For a long time, this was a significant challenge due to its low endogenous concentrations and the presence of numerous other interfering vitamin D metabolites. wisconsin.eduwisconsin.edu
The development and refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a game-changer in this field. wisconsin.edunih.gov This highly sensitive and specific technique is now considered the gold standard for analyzing vitamin D metabolites. nih.gov Recent applications of LC-MS/MS have enabled the first-ever detection of this compound in human and murine serum, a critical step forward. nih.gov
Further methodological advancements that will propel this compound research include:
Improved Sample Preparation: Techniques like solid-phase extraction (SPE), specifically strong anion exchange methods, are being optimized to remove interfering substances from complex biological samples like tissues, thereby improving the accuracy of quantification. wisconsin.eduwisconsin.edu
Derivatization Techniques: The use of chemical reagents that react with vitamin D metabolites to enhance their ionization efficiency in the mass spectrometer can significantly improve the sensitivity of detection, allowing for the measurement of even lower concentrations. nih.gov
High-Throughput Assays: The development of faster LC-MS/MS methods and, eventually, robust immunoassays based on synthetic this compound will allow for the analysis of larger numbers of samples, which is essential for clinical and epidemiological studies. bham.ac.uksigmaaldrich.com
These ongoing improvements in analytical chemistry are fundamental to all areas of this compound research, from elucidating its basic biological functions to understanding its role in human health and disease. wisconsin.edu
Q & A
Q. What are the standard analytical methods for quantifying Calcioic acid in biological samples, and how are they validated?
this compound (a terminal C24-oxidation product of 25-hydroxyvitamin D₃) is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for low-concentration metabolites. Method validation should include parameters such as linearity (1–100 ng/mL), intra-/inter-day precision (<15% CV), and recovery rates (85–115%) using spiked serum samples . Researchers must also establish limits of detection (LOD) and quantification (LOQ) while cross-validating results with orthogonal techniques like immunoassays to minimize matrix effects .
Q. How does this compound function within vitamin D metabolic pathways, and what experimental models are used to study its biosynthesis?
this compound is a downstream metabolite in the 24,25-dihydroxyvitamin D₃ pathway, implicated in regulating calcium homeostasis. In vivo murine models are commonly employed, where knockout strains (e.g., CYP24A1-deficient mice) are treated with 24,25-dihydroxyvitamin D₃ to track this compound formation via isotopic labeling (e.g., deuterated precursors) . Ex vivo studies using hepatic microsomes or recombinant enzymes (e.g., CYP24A1) can isolate specific catalytic steps .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating this compound’s pharmacokinetics in vivo versus in vitro?
- In vivo: Use longitudinal sampling to capture time-dependent metabolite fluctuations, and control for diurnal variations in vitamin D metabolism. Include sham-operated controls to account for surgical stress in cannulated models .
- In vitro: Optimize incubation conditions (pH, temperature, cofactors like NADPH) for enzyme activity assays. Validate cell-free systems with inhibitors (e.g., ketoconazole for CYP24A1) to confirm pathway specificity .
- Statistical Design: Power analysis should determine sample size (e.g., n ≥ 8 per group) to detect ≥20% differences in metabolite levels, with randomization to mitigate batch effects .
Q. How can researchers resolve contradictions in reported this compound concentrations across pharmacokinetic studies?
Discrepancies often arise from methodological variability:
- Pre-analytical factors: Differences in sample collection (e.g., serum vs. plasma), storage conditions (−80°C vs. −20°C), or anticoagulants (EDTA vs. heparin) may alter stability .
- Analytical variability: Cross-validate LC-MS/MS protocols using shared reference materials (e.g., NIST Standard Reference Material 972a) .
- Data normalization: Report concentrations relative to creatinine or total protein to account for biological variability .
Q. What frameworks guide the development of testable hypotheses about this compound’s physiological roles?
- PICO Framework: Define Population (e.g., CKD patients), Intervention (this compound supplementation), Comparison (placebo), and Outcome (serum calcium levels) .
- FINER Criteria: Ensure hypotheses are Feasible (e.g., accessible animal models), Interesting (address knowledge gaps in vitamin D catabolism), Novel (explore non-classical signaling pathways), Ethical, and Relevant to human health .
- Contradiction Analysis: Apply triangulation by comparing data from molecular assays (e.g., siRNA silencing), animal models, and clinical cohorts to reconcile conflicting findings .
Methodological Guidance
Q. What strategies improve reproducibility in studies analyzing this compound’s interaction with vitamin D receptors (VDR)?
- Blinding: Mask technicians to treatment groups during LC-MS/MS analysis to reduce bias .
- Positive/Negative Controls: Include known VDR agonists (e.g., calcitriol) and antagonists (e.g., ZK168281) in binding assays .
- Data Transparency: Share raw chromatograms, instrument parameters, and statistical code in repositories like Zenodo or Figshare .
Q. How should researchers conduct systematic reviews of this compound’s role in disease pathogenesis?
- Search Strategy: Use keywords (“this compound,” “vitamin D catabolism,” “CYP24A1”) across PubMed, Embase, and Web of Science, filtering for peer-reviewed studies (2000–2025) .
- Quality Assessment: Apply the QUADAS-2 tool to evaluate bias in analytical studies, prioritizing studies with >90% validation concordance .
- Meta-Analysis: Use random-effects models to pool concentration data, adjusting for heterogeneity via I² statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
